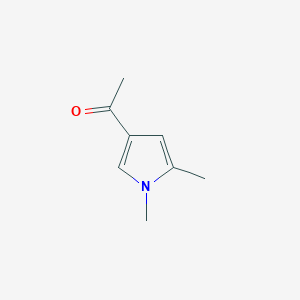

1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(1,5-dimethylpyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-8(7(2)10)5-9(6)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAYBBQHLHGXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN1C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 1 1,5 Dimethyl 1h Pyrrol 3 Yl Ethanone and Its Analogues

Established Pyrrole (B145914) Synthesis Reactions Relevant to 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone Scaffolds

Several classical name reactions provide robust and versatile pathways to the pyrrole core. Adaptations of these methods are frequently employed to generate analogues of this compound by systematically varying the starting materials.

Hantzsch Pyrrole Synthesis Adaptations

The Hantzsch pyrrole synthesis is a fundamental method that traditionally involves the condensation reaction of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. wikipedia.orgpharmaguideline.com This reaction's versatility allows for the synthesis of a wide array of substituted pyrroles. researchgate.net

The general mechanism commences with the formation of an enamine from the reaction between the primary amine (or ammonia) and the β-ketoester. wikipedia.org This enamine intermediate then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration steps yield the final substituted pyrrole. wikipedia.org To construct a scaffold analogous to this compound, specific precursors would be required:

Primary Amine: Methylamine (B109427) would be used to introduce the methyl group at the N-1 position.

β-Ketoester: A reagent like ethyl acetoacetate (B1235776) provides the acetyl group (or a precursor to it) and the ester functionality, which can be later modified.

α-Haloketone: A molecule such as chloroacetone (B47974) would introduce the methyl group at the C-5 position.

Modern adaptations of the Hantzsch synthesis include solid-phase methodologies, which facilitate product purification and the generation of chemical libraries. nih.gov For instance, a polystyrene Rink amide resin can be acetoacetylated and converted into a polymer-bound enaminone by treatment with a primary amine. This is followed by the Hantzsch reaction with an α-bromoketone to yield resin-bound pyrroles, which are then cleaved to obtain pyrrole-3-carboxamides in high purity. nih.gov

Paal-Knorr Synthesis Modifications

The Paal-Knorr synthesis is arguably one of the most direct and widely utilized methods for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. pharmaguideline.comrgmcet.edu.inwikipedia.org The reaction is typically promoted by heat or acid catalysis, although neutral conditions are also possible. rgmcet.edu.inorganic-chemistry.org

The synthesis of a 1,5-dimethyl-substituted pyrrole ring via the Paal-Knorr method would necessitate a 1,4-dicarbonyl precursor such as 2,5-hexanedione (B30556) and methylamine as the nitrogen source. The reaction proceeds through the formation of an imine, followed by cyclization and dehydration to form the aromatic pyrrole ring. organic-chemistry.org

While effective, the classical Paal-Knorr synthesis can be limited by harsh reaction conditions, such as prolonged heating in acid, which may not be suitable for sensitive substrates. rgmcet.edu.in Consequently, numerous modifications have been developed to improve efficiency and expand the reaction's scope under milder conditions.

| Modification | Catalyst/Conditions | Key Advantages |

| Acid Catalysis | Weak acids (e.g., acetic acid) | Accelerates reaction rate. organic-chemistry.org |

| Lewis Acid Catalysis | Bismuth Nitrate (Bi(NO₃)₃) | Allows reaction at room temperature. researchgate.net |

| Solid-Phase Catalysis | Montmorillonite KSF-clay | Facilitates catalyst separation. researchgate.net |

| Microwave-Assisted | Iodine or Bismuth Nitrate | Reduces reaction times significantly. researchgate.net |

| Mechanochemical | Ball-milling with citric acid | Solvent-free, rapid, and environmentally friendly. researchgate.net |

These modifications enhance the utility of the Paal-Knorr synthesis, making it a highly adaptable strategy for producing diverse pyrrole scaffolds. rgmcet.edu.inresearchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient approach to synthesizing complex molecules like substituted pyrroles. bohrium.comrsc.org MCRs are characterized by high atom economy, operational simplicity, and the ability to generate molecular diversity, making them ideal for medicinal chemistry and drug discovery. bohrium.comorientjchem.org

Several MCR strategies can be envisioned for the synthesis of pyrrole scaffolds. Many are conceptually related to the Hantzsch synthesis, involving the combination of an amine, a 1,3-dicarbonyl compound, and an α-haloketone. orientjchem.org For example, a three-component reaction of a β-dicarbonyl compound, an amine, and an α-haloester catalyzed by InCl₃ can produce highly substituted pyrroles. orientjchem.org

Other MCRs for pyrrole synthesis include:

Reactions involving 1,3-dicarbonyl compounds, aldehydes, and amines, often catalyzed by low-valent titanium reagents. bohrium.com

Condensations of β-dicarbonyl compounds, arylglyoxals, and ammonium (B1175870) acetate (B1210297) in water to yield 4-hydroxypyrroles. researchgate.netorgchemres.org

Catalyst-free, three-component reactions of primary amines, alkyl propiolates, and diethyl oxalate (B1200264) in water. orientjchem.org

The specific substitution pattern of the resulting pyrrole is determined by the judicious choice of the starting components, offering a modular and flexible route to complex pyrrole analogues. rsc.org

Targeted Synthetic Routes for this compound

A more direct approach to synthesizing this compound involves the functionalization of a pre-formed pyrrole ring. The most logical strategy is the Friedel-Crafts acylation of 1,5-dimethyl-1H-pyrrole.

Precursor Selection and Stoichiometric Considerations

The primary precursors for this targeted synthesis are 1,5-dimethyl-1H-pyrrole and an appropriate acylating agent.

1,5-dimethyl-1H-pyrrole: This starting material can be readily synthesized via the Paal-Knorr reaction. The condensation of 2,5-hexanedione with methylamine under acidic or thermal conditions provides a straightforward route to this disubstituted pyrrole.

Acylating Agent: Acetyl chloride or acetic anhydride (B1165640) are the standard reagents for introducing an acetyl group. Acetic anhydride is often preferred for acylating sensitive substrates like pyrroles as it can be used under milder conditions. pharmaguideline.com

The reaction is an electrophilic aromatic substitution. Pyrrole is an electron-rich heterocycle and is highly reactive towards electrophiles, with substitution generally favored at the C-2 position. pharmaguideline.com However, if the C-2 and C-5 positions are blocked, as in 1,5-dimethyl-1H-pyrrole (assuming numbering places the existing methyl at C-2 or C-5), substitution will be directed to the C-3 or C-4 position. To synthesize the target compound, the existing methyl group on the ring would need to be at the C-2 position, directing acylation to the vacant C-3 and C-4 positions.

Stoichiometrically, the acylation typically requires at least one equivalent of a Lewis acid catalyst to activate the acylating agent. An excess of the catalyst is sometimes used to ensure complete reaction.

Reaction Conditions and Optimization Protocols

The Friedel-Crafts acylation of pyrroles must be conducted under carefully controlled conditions due to the ring's high reactivity and sensitivity to strong acids, which can cause polymerization.

| Parameter | Typical Conditions & Considerations |

| Catalyst | Milder Lewis acids such as SnCl₄, ZnCl₂, or BF₃·OEt₂ are often preferred over stronger ones like AlCl₃ to prevent substrate degradation. |

| Solvent | A non-polar, aprotic solvent like dichloromethane (B109758) (DCM), carbon disulfide (CS₂), or 1,2-dichloroethane (B1671644) is typically used. |

| Temperature | The reaction is often performed at low temperatures (e.g., 0 °C to room temperature) to control the reactivity and minimize side-product formation. |

| Acylating Agent | Using acetic anhydride may allow the reaction to proceed without a strong Lewis acid, sometimes just with heating or a milder catalyst. pharmaguideline.com |

Optimization Protocols: To maximize the yield of this compound, a systematic optimization of reaction parameters would be necessary. This involves:

Screening Lewis Acid Catalysts: Comparing a range of Lewis acids to identify one that provides the best conversion and selectivity with minimal byproduct formation.

Varying Temperature: Conducting the reaction at different temperatures to find the optimal balance between reaction rate and selectivity.

Adjusting Stoichiometry: Optimizing the molar ratios of the pyrrole substrate, acylating agent, and catalyst.

Monitoring Reaction Time: Following the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum product formation.

An alternative to the classical Friedel-Crafts reaction is the Vilsmeier-Haack reaction, which is used to formylate pyrroles using phosphorus oxychloride and dimethylformamide. pharmaguideline.com A similar approach using N,N-dimethylacetamide instead of dimethylformamide could potentially be adapted for acetylation under milder conditions.

Catalyst Systems and Reaction Facilitation

The facilitation of pyrrole ring formation is often achieved through the use of various catalysts that can enhance reaction rates, improve yields, and control regioselectivity. These catalysts range from simple organic bases to complex transition metal systems and even naturally occurring minerals.

Role of Organic Bases (e.g., PPh3, DABCO) in Pyrrole Formation

Organic bases such as triphenylphosphine (B44618) (PPh₃) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have emerged as effective promoters and catalysts in multicomponent reactions for the synthesis of substituted pyrroles. researchgate.netresearchgate.net Their role is multifaceted, often involving the activation of substrates and stabilization of key intermediates.

Triphenylphosphine has been utilized in one-pot syntheses of polysubstituted pyrroles. researchgate.net A notable example involves the reaction between α,β-unsaturated imines and acid chlorides. In this process, PPh₃ mediates the reaction, leading to the elimination of triphenylphosphine oxide and facilitating the cyclization to form the pyrrole ring. jmest.org This methodology offers a direct route to a wide array of pyrrole derivatives by varying the starting materials. researchgate.netjmest.org

DABCO, a non-nucleophilic, water-soluble organic base, has proven to be an efficient catalyst for pyrrole synthesis, particularly in aqueous media. researchgate.netorganic-chemistry.org It has been successfully employed in the three-component reaction of phenacyl bromides, primary amines, and β-dicarbonyl compounds. researchgate.net The catalytic action of DABCO is crucial for driving the reaction to completion, significantly improving the yield of the desired pyrrole product compared to the uncatalyzed reaction. researchgate.net The proposed mechanism involves DABCO facilitating the initial condensation and subsequent cyclization steps, ultimately leading to the aromatization of the pyrrole ring. This approach is lauded for its operational simplicity and adherence to green chemistry principles. researchgate.netorganic-chemistry.org

| Organic Base | Reactants | Key Role | Ref. |

| PPh₃ | α,β-Unsaturated imines, Acid chlorides | Mediates reaction, facilitates cyclization via elimination of PPh₃O | jmest.org |

| DABCO | Phenacyl bromides, Amines, β-Dicarbonyls | Catalyzes condensation and cyclization, especially in aqueous media | researchgate.net |

Transition Metal-Mediated and Cascade Reaction Approaches (e.g., Palladium Catalysis)

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex heterocyclic compounds, including pyrroles. Palladium catalysts are renowned for their ability to mediate a diverse range of transformations, including cross-coupling reactions, C-H activation, and cascade sequences, enabling the construction of highly substituted pyrrole rings from simple precursors. uctm.edubohrium.com

Palladium-catalyzed multicomponent reactions provide a powerful tool for the convergent synthesis of polysubstituted pyrroles. For instance, a palladium-catalyzed coupling of (hetero)aryl iodides, carbon monoxide, and alkyne-tethered imines has been developed to produce polycyclic pyrroles. This reaction proceeds through the formation of a Münchnone intermediate, which then undergoes an intramolecular 1,3-dipolar cycloaddition. jmest.orgorientjchem.org This strategy allows for significant molecular diversity in the final products by simply varying the initial building blocks. jmest.org

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and atom-economical approach to complex molecules. Palladium catalysis is particularly well-suited for initiating such cascades. A notable example is the Narasaka–Heck type cyclization of γ,δ-unsaturated oxime esters, which serves as an efficient method for pyrrole synthesis. nih.gov This initial cyclization can be integrated into a longer cascade sequence involving C-H activation and subsequent annulation, leading to the rapid assembly of complex spirocyclic pyrrolines. nih.gov These cascade processes highlight the power of palladium catalysis in orchestrating intricate molecular transformations in a single pot.

| Catalytic Approach | Key Features | Example Reaction | Ref. |

| Palladium-Catalyzed Multicomponent Reaction | Convergent synthesis, high molecular diversity. | Coupling of aryl iodides, CO, and alkyne-tethered imines. | jmest.orgorientjchem.org |

| Palladium-Catalyzed Cascade Reaction | Atom-economical, rapid assembly of complex structures. | Narasaka–Heck cyclization/C-H activation/annulation sequence. | nih.gov |

Application of Natural Catalysts (e.g., Hydroxyapatite)

In the quest for more sustainable and environmentally friendly synthetic methodologies, the use of natural catalysts has gained significant attention. Hydroxyapatite (B223615) (HAp), the main mineral component of bone and teeth, has emerged as a promising heterogeneous catalyst for organic transformations. nih.govlucp.net Its biocompatibility, low cost, and ease of handling make it an attractive alternative to conventional catalysts.

Natural hydroxyapatite has been successfully employed as an efficient and green catalyst for the four-component, one-pot synthesis of polysubstituted pyrroles from 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes. lucp.net This method offers several advantages, including simple experimental procedures, mild reaction conditions, high selectivity, and the absence of a solvent. lucp.net The catalytic activity of hydroxyapatite is attributed to its acidic and basic sites, which can facilitate the various condensation and cyclization steps involved in pyrrole formation. The heterogeneous nature of HAp allows for easy recovery and reuse of the catalyst, further enhancing its green credentials.

Green Chemistry Principles in Pyrrole Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For pyrrole synthesis, this translates to a focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free and Aqueous Medium Reactions

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Consequently, performing reactions under solvent-free conditions or in environmentally benign solvents like water is highly desirable.

Solvent-free synthesis of pyrroles has been achieved through various methodologies, including multicomponent reactions. These reactions, often conducted by simply mixing the neat reactants, can lead to high yields of the desired products with minimal waste generation. researchgate.net The absence of a solvent simplifies the work-up procedure and reduces the environmental impact of the synthesis. researchgate.net

Water, as a non-toxic, non-flammable, and abundant solvent, is an ideal medium for green organic synthesis. The synthesis of pyrrole derivatives in aqueous media has been successfully demonstrated, often with the aid of catalysts that are active and stable in water. researchgate.netorientjchem.org For instance, the DABCO-promoted synthesis of substituted pyrroles proceeds efficiently in water, making the procedure more eco-friendly. researchgate.net The unique properties of water, such as its high polarity and ability to form hydrogen bonds, can sometimes lead to enhanced reactivity and selectivity compared to organic solvents. orientjchem.org

Microwave-Aided Synthetic Methods

Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates and improving yields. This non-conventional heating method offers several advantages over classical heating, including rapid and uniform heating, which can lead to shorter reaction times and reduced side product formation. jmest.org

Microwave-assisted organic synthesis has been successfully applied to the preparation of pyrrole derivatives. For example, the synthesis of substituted pyrroles has been achieved using microwave irradiation in solvent-free conditions. jmest.org This combination of microwave heating and the absence of a solvent represents a highly efficient and green approach to pyrrole synthesis. The rapid heating provided by microwaves can significantly reduce the time required for the reaction to go to completion, making it a valuable technique for high-throughput synthesis and library generation.

Recyclable Catalyst Systems

The use of heterogeneous catalysts offers significant advantages in terms of catalyst recovery and reuse, contributing to more sustainable and cost-effective synthetic processes. While specific research on recyclable catalysts for the direct synthesis of this compound is not extensively documented, studies on the synthesis of analogous N-substituted pyrroles provide valuable insights into potentially applicable systems.

One promising approach involves the use of solid acid catalysts, such as zeolites. For instance, H-form zeolite-Y (H-Y) has been effectively used in the direct condensation of biomass-derived furans with anilines to produce N-substituted pyrroles. researchgate.net This method is noted for its mild conditions and the versatility of the catalyst. researchgate.net Different types of zeolites, including HZSM-5, H-beta, and H-USY, have also been explored for similar transformations, demonstrating the potential of these materials in pyrrole synthesis. researchgate.net The acidic sites within the zeolite framework are crucial for promoting the amination of furans, a key step in forming the pyrrole ring. researchgate.net

Metal-Organic Frameworks (MOFs) represent another class of heterogeneous catalysts with high potential for recyclability. MOFs supporting copper photocatalysts have been developed for iminyl radical-mediated reactions, which can be a pathway to pyrrole synthesis. researchgate.net These MOF-based catalysts can exhibit higher catalytic activity compared to their homogeneous counterparts due to site isolation and offer high recyclability. researchgate.net

The following table summarizes various recyclable catalyst systems used in the synthesis of pyrrole derivatives, which could be adapted for the synthesis of this compound and its analogues.

| Catalyst System | Type of Reaction | Substrates | Potential Advantages |

| H-form Zeolite-Y (H-Y) | Condensation | Biomass-derived furans and anilines | Mild conditions, efficient, recyclable solid acid catalyst |

| HZSM-5, H-beta, H-USY | Condensation | Furans and anilines | Solid acid catalysts, potential for shape selectivity |

| MOF-supported Copper | Photocatalysis | Iminyl radical precursors | High catalytic activity, high recyclability, heterogeneous |

These examples highlight the ongoing development of recyclable catalytic systems that could be applied to the synthesis of a wide range of pyrrole ethanones, promoting greener and more efficient chemical manufacturing.

Purification and Isolation Techniques for Pyrrole Ethanones

The purification and isolation of the target pyrrole ethanone (B97240) from the reaction mixture are critical steps to obtain a product of high purity. Several standard and advanced techniques can be employed for this purpose.

Chromatography is a widely used and effective method for the separation of pyrrole derivatives. High-performance liquid chromatography (HPLC), particularly in a reverse-phase mode, is a powerful tool for both analytical and preparative-scale purification. nih.govnih.gov A C18 column is commonly used with a mobile phase consisting of a solvent gradient, such as methanol (B129727) in an ammonium phosphate (B84403) buffer. nih.gov This technique allows for the separation of compounds based on their polarity, enabling the isolation of the desired pyrrole ethanone from starting materials, byproducts, and other impurities. nih.govnih.gov

Distillation , especially under reduced pressure, is a suitable technique for purifying liquid pyrrole derivatives that are thermally stable. google.com This method separates compounds based on differences in their boiling points. For instance, the purification of 2-acetyl-1-pyrroline (B57270) has been achieved through reduced-pressure distillation. google.com

Crystallization is an effective method for purifying solid pyrrole ethanone derivatives. This technique relies on the principle that the desired compound will have a different solubility in a particular solvent or solvent mixture compared to the impurities. An example is the crystallization of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone from a chloroform (B151607) solution layered with hexane, which yielded single crystals suitable for X-ray diffraction. iucr.org The choice of solvent is crucial for successful crystallization and is often determined empirically.

The following table provides an overview of common purification techniques applicable to pyrrole ethanones.

| Purification Technique | Principle of Separation | Typical Application | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase | High-purity isolation of polar and non-polar compounds | Choice of column, mobile phase, and detector |

| Distillation (under reduced pressure) | Differences in boiling points | Purification of thermally stable liquid compounds | Pressure and temperature control to prevent decomposition |

| Crystallization | Differences in solubility | Purification of solid compounds | Selection of an appropriate solvent system |

The selection of the most appropriate purification strategy will depend on the physical and chemical properties of the specific pyrrole ethanone, the nature of the impurities, and the desired scale of the purification. nih.gov

Upon a thorough and targeted search for scientific literature containing spectroscopic and structural characterization data for the specific chemical compound “this compound,” it has been determined that published experimental data for this exact molecule is not available within the accessed resources.

The search results yielded data for several isomers and related pyrrole derivatives, such as:

1-(2,4-dimethyl-1H-pyrrol-3-yl)-ethanone nist.govnist.gov

1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one nih.gov

1-(4-methyl-1H-pyrrol-3-yl)ethanone chemscene.com

1-(5-methyl-1H-pyrrol-3-yl)ethanone glpbio.com

3-Acetyl-1-methylpyrrole sigmaaldrich.comnist.gov

However, none of the available resources provide the specific ¹H NMR, ¹³C NMR, Mass Spectrometry, or IR spectroscopy data required for the structural analysis of this compound.

Due to the strict requirement for scientifically accurate, detailed research findings pertaining solely to the specified compound, and the absence of this data in the available literature, it is not possible to generate the requested article. Constructing the article would require speculation or the use of data from different chemical compounds, which would violate the core instructions of accuracy and specificity. Therefore, the requested article cannot be provided at this time.

Spectroscopic and Structural Characterization Studies

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data for 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone could be located. This information is essential for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.

Information regarding the crystal system, space group, unit-cell dimensions, and refinement statistics is not available.

A description of the intermolecular forces, such as hydrogen bonds or other non-covalent interactions that stabilize the crystal lattice, cannot be provided without experimental structural data.

Analysis of the compound's specific conformation, including bond angles and dihedral angles that define its shape, is not possible without crystallographic information.

Elemental Analysis for Empirical Formula Validation

No published results from elemental analysis (percentage composition of carbon, hydrogen, nitrogen, etc.) were found for this compound to experimentally confirm its empirical formula.

Reactivity Profiles and Derivatization Strategies of 1 1,5 Dimethyl 1h Pyrrol 3 Yl Ethanone

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is inherently activated towards electrophilic attack due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic system. This increased electron density makes pyrroles significantly more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. slideshare.net The regioselectivity of these reactions is largely controlled by the stability of the resulting carbocation intermediate (the arenium ion). Attack at the α-positions (C2 and C5) is generally favored as the positive charge can be delocalized over three resonance structures, including one where the nitrogen atom bears the positive charge. In contrast, attack at the β-positions (C3 and C4) leads to a less stable intermediate with only two resonance contributors. slideshare.net

In the case of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone, the pyrrole ring is substituted at the N1, C3, and C5 positions. The N-methyl and C5-methyl groups are electron-donating, further activating the ring towards electrophilic substitution. Conversely, the 3-acetyl group is electron-withdrawing, which deactivates the ring, particularly at the adjacent C2 and C4 positions. With the C5 position already occupied by a methyl group, electrophilic attack is strongly directed to the vacant C2 position. The C4 position is less favored due to the deactivating effect of the adjacent acetyl group.

Common electrophilic substitution reactions applicable to this substrate include the Vilsmeier-Haack reaction, nitration, halogenation, and Friedel-Crafts acylation.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto the pyrrole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comorganic-chemistry.orgwikipedia.orgnih.gov For this compound, formylation is expected to occur exclusively at the C2 position.

Nitration: The introduction of a nitro group can be achieved using various nitrating agents. Given the high reactivity of the pyrrole ring, mild conditions are often necessary to avoid polysubstitution and degradation. Nitration of this substrate would also be expected to yield the 2-nitro derivative. semanticscholar.org

Halogenation: Halogenation of pyrroles is typically rapid and can lead to polyhalogenated products if not carefully controlled. Selective monohalogenation of this compound at the C2 position can be achieved using milder halogenating agents.

Friedel-Crafts Acylation: This reaction introduces an additional acyl group onto the pyrrole ring. Due to the deactivating effect of the existing 3-acetyl group, forcing conditions may be required. The incoming acyl group will be directed to the C2 position.

Table 1: Predicted Products of Electrophilic Substitution Reactions

| Reaction Name | Reagents | Expected Major Product |

|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | 1-(2-Formyl-1,5-dimethyl-1H-pyrrol-3-yl)ethanone |

| Nitration | HNO₃, Ac₂O | 1-(1,5-Dimethyl-2-nitro-1H-pyrrol-3-yl)ethanone |

| Bromination | NBS, CCl₄ | 1-(2-Bromo-1,5-dimethyl-1H-pyrrol-3-yl)ethanone |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Acetyl-1,5-dimethyl-1H-pyrrol-3-yl)ethanone |

Functional Group Transformations of the Ethanone (B97240) Moiety

The acetyl group at the C3 position provides a versatile handle for further derivatization through various functional group transformations. These reactions primarily involve the carbonyl carbon and the adjacent methyl protons.

Reduction Reactions: The carbonyl group can be reduced to a secondary alcohol or completely deoxygenated to an ethyl group.

Reduction to an Alcohol: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing the ketone to a secondary alcohol, yielding 1-(1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanol), without affecting the pyrrole ring. rsc.org

Deoxygenation: The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures, can be employed to convert the acetyl group into an ethyl group, affording 3-ethyl-1,5-dimethyl-1H-pyrrole. wikipedia.orgnrochemistry.combeilstein-journals.orgmasterorganicchemistry.comorganic-chemistry.org The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is generally not suitable for acid-sensitive substrates like pyrroles.

Oxidation Reactions: The acetyl group can undergo oxidation under specific conditions. For instance, the haloform reaction (using a halogen in the presence of a base) can convert the acetyl group into a carboxylic acid, leading to the formation of 1,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Nucleophilic Addition and Condensation Reactions: The carbonyl group is susceptible to attack by various nucleophiles.

Oxime and Hydrazone Formation: Reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives yields the corresponding oximes and hydrazones, which can serve as intermediates for further transformations.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond. nih.govnih.gov By choosing the appropriate phosphorus ylide, a variety of substituted alkenes can be synthesized. For example, reaction with methylenetriphenylphosphorane (B3051586) would yield 1,5-dimethyl-3-(prop-1-en-2-yl)-1H-pyrrole.

Table 2: Representative Functional Group Transformations of the Ethanone Moiety

| Transformation | Reagents | Product |

|---|---|---|

| Reduction to Alcohol | NaBH₄, MeOH | 1-(1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanol) |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, Ethylene Glycol | 3-Ethyl-1,5-dimethyl-1H-pyrrole |

| Wittig Reaction | Ph₃P=CH₂, THF | 1,5-Dimethyl-3-(prop-1-en-2-yl)-1H-pyrrole |

| Oxime Formation | NH₂OH·HCl, Pyridine | This compound oxime |

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

Pyrroles can participate as the 4π-electron component in cycloaddition reactions, most notably the Diels-Alder reaction. sigmaaldrich.commasterorganicchemistry.com However, the aromatic character of the pyrrole ring makes it a less reactive diene compared to furan (B31954) or cyclopentadiene. The aromatic stabilization energy must be overcome for the reaction to proceed, and often the initial cycloadducts are unstable and may undergo retro-Diels-Alder reactions or further transformations. nih.gov

For this compound, the presence of the electron-withdrawing acetyl group at C3 can influence its reactivity as a diene. In a normal electron-demand Diels-Alder reaction, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction. The N-methyl and C5-methyl groups are electron-donating, which is favorable. However, the 3-acetyl group is electron-withdrawing, which may decrease the reactivity of the diene system.

Despite these considerations, cycloaddition with highly reactive dienophiles, such as maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate (B1228247) (DMAD), could potentially lead to the formation of fused heterocyclic systems. The initial [4+2] cycloadduct would be a 7-azabicyclo[2.2.1]heptene derivative. These adducts are often intermediates that can rearrange or eliminate small molecules to form more stable aromatic products.

Pyrroles can also participate in [3+2] cycloaddition reactions with various 1,3-dipoles, leading to the formation of five-membered heterocyclic rings fused to the pyrrole core.

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity: As discussed in section 5.1, electrophilic substitution on the pyrrole ring of this compound is highly regioselective, with the electrophile being directed to the C2 position. This is due to the combined directing effects of the N-methyl, C5-methyl, and C3-acetyl substituents.

In Diels-Alder reactions, the regioselectivity is governed by the electronic and steric properties of both the diene and the dienophile. For an unsymmetrical dienophile, two regioisomeric products are possible. The substitution pattern of this compound would be expected to influence the regiochemical outcome of such cycloadditions.

Stereoselectivity: Stereoselectivity becomes a key consideration in reactions that create new chiral centers.

Reduction of the Ethanone Group: The reduction of the prochiral ketone to a secondary alcohol with reagents like NaBH₄ will generate a racemic mixture of the corresponding alcohol unless a chiral reducing agent or a chiral catalyst is employed. wikipedia.orgnih.gov Asymmetric reduction methods can provide access to enantiomerically enriched or pure alcohols. nih.govresearchgate.netresearchgate.net

Cycloaddition Reactions: Diels-Alder reactions are known for their high degree of stereoselectivity. The reaction proceeds via a concerted mechanism, and the stereochemistry of the dienophile is retained in the product (the cis-principle). Furthermore, the reaction can exhibit endo/exo selectivity. For pyrroles, the exo adduct is often thermodynamically more stable. nih.gov In [3+2] cycloaddition reactions, the stereochemical outcome can also be controlled, often depending on the specific 1,3-dipole and the reaction conditions.

Advanced Applications and Research Areas Excluding Clinical/pharmaceutical

Material Science Applications of Pyrrole (B145914) Ethanone (B97240) Derivatives

The inherent properties of the pyrrole ring, such as its electron-rich nature and propensity for polymerization, make its derivatives attractive candidates for the development of novel materials.

Pyrrole derivatives are being investigated for their potential in electronic and sensory devices. The core structure is of interest in materials science due to its unique chemical properties. ontosight.ai Certain analogues of pyrrole ethanone have been shown to exhibit photochromic behavior, changing color from colorless to reddish-purple upon exposure to specific wavelengths of light. researchgate.net This characteristic is a key feature for the development of optical sensors and smart materials that respond to light stimuli.

The semiconducting properties of pyrrole-based materials, particularly polymers, are well-documented. The ability to tune the electronic characteristics of the pyrrole ring through substitution patterns, such as the inclusion of an ethanone group, allows for the fine-tuning of material properties for specific semiconductor applications. Research into this area aims to harness these compounds for components in organic electronics.

In the field of material science, pyrrole derivatives have been explored for their role in synthesizing polymers. The ethanone group can serve as a point for further chemical modification, enabling the incorporation of the pyrrole moiety into larger polymeric chains. The resulting polymers can possess desirable characteristics, such as conductivity or biodegradability.

Furthermore, research has demonstrated that raspberry-like composites incorporating pyrrole derivatives can exhibit excellent catalytic properties, for instance, in the reduction of dyes. researchgate.net This dual functionality—structural and catalytic—opens avenues for creating advanced materials for environmental remediation and industrial processes.

Catalysis and Organocatalysis

Metal-catalyzed reactions are crucial for many chemical transformations, and the design of effective ligands is key to the catalyst's performance. cnr.it Pyrrole-containing structures are explored as ligands for transition metal complexes. researchgate.net The nitrogen atom of the pyrrole ring can coordinate with a metal center, and substituents like the ethanone group can be modified to create polydentate ligands that form stable and catalytically active complexes. researchgate.net Research has focused on synthesizing new pyrrole-based ligands for use with copper(II) and nickel(II) complexes, which are essential for processes like water oxidation in artificial photosynthesis. researchgate.net

Table 1: Research on Pyrrole-Based Metal Catalysis

| Catalyst Type | Metal Center | Application Area | Research Finding |

|---|---|---|---|

| Pyrrole-based Ligand Complex | Copper(II), Nickel(II) | Water Oxidation | Synthesis of new tridentate pyrrole-based ligands for potential use in artificial photosynthesis. researchgate.net |

Asymmetric organocatalysis has become a powerful tool for constructing complex molecules without the need for metals. nih.gov Chiral pyrrolidine (B122466) scaffolds, which are hydrogenated derivatives of pyrroles, are among the most successful organocatalysts. nih.gov The pyrrole scaffold itself is a valuable building block in this field.

Recent studies have established that chiral phosphoric acid catalysis can be used with pyrrole-containing molecules to achieve asymmetric [3 + 2] cyclization reactions. nih.gov This strategy allows for the synthesis of complex chiral pyrrole derivatives with high yields and excellent enantioselectivity. nih.gov The pyrrole scaffold plays a crucial role in orienting the substrates and facilitating the stereoselective formation of new chemical bonds.

Agrochemical Applications

The structural features of pyrrole ethanone derivatives make them attractive candidates for the development of novel agrochemicals, particularly pesticides. Research into compounds with similar structures has shown their potential as effective insecticides against common agricultural pests such as aphids and whiteflies.

In one field trial assessing a pesticide formulation containing a pyrrole derivative, a significant reduction in aphid populations of over 70% was observed compared to untreated controls. Such findings suggest that the pyrrole ethanone scaffold could be a promising starting point for creating a new generation of pesticides that may offer improved environmental safety profiles compared to some conventional agents.

Table 2: Agrochemical Efficacy of a Pyrrole Derivative

| Target Pest | Crop | Efficacy | Source |

|---|

Herbicide and Pesticide Development

There is no available scientific literature or research data on the evaluation of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone as a potential agent for herbicide or pesticide development. While the broader class of pyrrole compounds has been investigated for such applications, studies specifically focusing on this compound's efficacy or potential in this area have not been published.

Corrosion Inhibition Studies

A review of current scientific literature indicates that this compound has not been investigated as a corrosion inhibitor. Consequently, there are no research findings, mechanistic insights, or electrochemical evaluations available for this specific compound in the context of corrosion protection.

Due to the absence of studies on the corrosion inhibition properties of this compound, there is no information regarding the formation or mechanisms of any potential protective films.

There are no published electrochemical studies, such as potentiodynamic polarization or electrochemical impedance spectroscopy, that evaluate the inhibitory effects of this compound on metal corrosion. The following table, which would typically present such data, remains empty as a reflection of the lack of available research.

Electrochemical Data for this compound as a Corrosion Inhibitor

| Parameter | Value |

|---|---|

| Corrosion Potential (Ecorr) | No data available |

| Corrosion Current Density (icorr) | No data available |

| Inhibition Efficiency (%) | No data available |

| Polarization Resistance (Rp) | No data available |

| Charge Transfer Resistance (Rct) | No data available |

Dye Chemistry and Pigment Development

The potential application of this compound in the field of dye chemistry and pigment development has not been explored in any published research. There are no reports on its synthesis or evaluation as a chromophore or a component in pigment formulations.

Luminescence and Spectrochemical Analysis

There is a lack of scientific literature pertaining to the luminescent properties or the use of this compound in spectrochemical analysis. No studies on its fluorescence, phosphorescence, or other photophysical properties have been documented.

Spectroscopic and Photophysical Properties of this compound

| Property | Measurement |

|---|---|

| Absorption Maximum (λmax) | No data available |

| Molar Absorptivity (ε) | No data available |

| Emission Maximum (λem) | No data available |

| Quantum Yield (Φ) | No data available |

| Stokes Shift | No data available |

Q & A

Q. What are the common synthetic routes for 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone, and how can reaction conditions be optimized?

The compound is typically synthesized via acylation of 1,5-dimethylpyrrole using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions at low temperatures to minimize side reactions . Purification involves techniques like column chromatography with ethyl acetate/hexane gradients to isolate the product . Optimization parameters include catalyst loading (1–2 equiv.), reaction temperature (0–5°C), and inert atmosphere (N₂/Ar) to enhance yield (>80%) and purity (>95%) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Key methods include:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methyl and acetyl groups on the pyrrole ring) .

- IR spectroscopy : Stretching frequencies (1650–1700 cm⁻¹) identify the ketone functional group .

- X-ray crystallography : Resolves bond lengths/angles and crystal packing; SHELX software is widely used for refinement .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Standard assays include:

- Antimicrobial testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases relevant to disease pathways .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict reactivity sites, such as the ketone oxygen’s nucleophilicity and the pyrrole ring’s aromatic stabilization . Comparative studies with derivatives (e.g., trifluoroethanone analogs) reveal substituent effects on electronic structure .

Q. What mechanistic insights explain the compound’s reported antimicrobial activity?

Molecular docking simulations suggest interactions with bacterial enzymes (e.g., DNA gyrase) via hydrogen bonding with the ketone group and hydrophobic contacts with methyl substituents . Synergistic effects with antibiotics (e.g., β-lactams) may arise from membrane disruption, as shown in fluorescence leakage assays .

Q. How can contradictory data on synthetic yields be resolved?

Discrepancies often stem from variations in:

- Catalyst activity : Fresh vs. recycled AlCl₃ impacts acylation efficiency .

- Reaction monitoring : TLC vs. HPLC for intermediate detection alters yield calculations .

- Purification methods : Column chromatography gradients influence product recovery . Controlled reproducibility studies under standardized conditions are critical .

Q. What strategies are effective for studying chemical reactivity and derivative synthesis?

- Oxidation/Reduction : Ketone conversion to carboxylic acids (KMnO₄) or alcohols (NaBH₄) under controlled pH/temperature .

- Halogenation : Electrophilic substitution with Cl₂/Br₂ at the pyrrole β-position, monitored by H NMR .

- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups, requiring Pd catalysts and microwave-assisted heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。